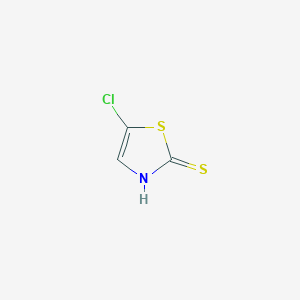

5-Chlorothiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS2/c4-2-1-5-3(6)7-2/h1H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNGCSPEXIYXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=S)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503361-48-5 | |

| Record name | 5-chloro-1,3-thiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Thiazole 2 Thiols in Heterocyclic Chemistry

Halogenated thiazole-2-thiols are a class of compounds that have garnered considerable interest from researchers. The presence of a halogen atom, such as chlorine, on the thiazole (B1198619) ring significantly influences the molecule's reactivity and electronic properties. This makes them valuable intermediates in organic synthesis. The thiazole ring itself, an aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in many biologically active compounds. nih.govnumberanalytics.com

The chlorine atom at the 5-position of the thiazole ring in 5-Chlorothiazole-2-thiol acts as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. vulcanchem.com The thiol group at the 2-position is also reactive and can undergo a range of chemical transformations, including alkylation and oxidation. This dual reactivity makes halogenated thiazole-2-thiols like 5-Chlorothiazole-2-thiol powerful tools for creating diverse molecular architectures. These derivatives have found applications in medicinal chemistry and materials science. numberanalytics.comgrafiati.com

Historical Development of Thiazole Synthesis Relevant to 5 Chlorothiazole 2 Thiol Precursors

Conventional Synthetic Approaches

Traditional methods for thiazole synthesis have been the bedrock of research in this area for over a century. These approaches, while effective, often require harsh reaction conditions and can generate significant waste.

Hantzsch-Type Condensations in Thiazole Ring Formation

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole nucleus. scispace.comjchemrev.comnih.gov This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). jchemrev.comtandfonline.comjpionline.org The versatility of this method allows for the synthesis of a wide array of thiazoles with various substituents at the 2-, 4-, and 5-positions by selecting appropriate starting materials. tandfonline.comjpionline.org

The general mechanism involves the initial S-alkylation of the thiourea or thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. While the classic Hantzsch synthesis is robust, modifications have been developed to improve yields and expand its scope. For instance, the reaction conditions can be altered, and various catalysts have been employed to facilitate the condensation. nih.gov Under acidic conditions, the reaction of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Reactions Involving α-Aminonitriles and C—S Fragments

The Cook-Heilbron synthesis provides an alternative route to 5-aminothiazoles. This method involves the reaction of α-aminonitriles with various carbon-sulfur (C—S) containing reagents such as carbon disulfide, dithioacids, or their esters. jpionline.orgresearchgate.netpharmaguideline.com A key advantage of this approach is that it often proceeds under mild conditions, typically at room temperature in an aqueous ethereal solution. tandfonline.compharmaguideline.com

Specifically, the condensation of α-aminonitriles with carbon disulfide leads to the formation of 2-mercapto-5-aminothiazoles. tandfonline.comresearchgate.net These intermediates can then be further functionalized at the 2-position. researchgate.net This strategy offers a direct pathway to 5-aminothiazole derivatives, which are valuable precursors for more complex molecules.

New Methods for 4-Tosyl-5-chlorothiazole-2-thiol Derivatives

Recent research has focused on developing novel synthetic routes to specifically substituted thiazoles. A notable example is the development of a new method for the synthesis of 4-tosyl-5-chlorothiazole-2-thiol derivatives. growingscience.comgrafiati.comgrowingscience.comgoogle.ca This highlights the ongoing efforts to create highly functionalized thiazole rings that can serve as building blocks in medicinal and materials chemistry. The introduction of a tosyl group at the 4-position and a chlorine atom at the 5-position provides handles for further chemical transformations.

Advanced and Green Synthetic Strategies

In response to the growing demand for sustainable chemical processes, modern synthetic methodologies for thiazoles have increasingly focused on one-pot reactions, multicomponent approaches, and the use of catalyst-free or recyclable catalyst systems. These strategies aim to reduce reaction times, minimize waste, and simplify purification procedures.

One-Pot and Multicomponent Approaches

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules from simple precursors in a single operation. thieme-connect.comrsc.org These reactions are highly atom-economical and often lead to the formation of diverse libraries of compounds. rsc.org Several MCRs have been developed for the synthesis of thiazole derivatives. ijcce.ac.irmdpi.comacgpubs.orgacs.org

For example, a one-pot, three-component reaction involving an oxo component, a primary amine, a thiocarboxylic acid, and an isocyanide has been reported for the synthesis of 2,4-disubstituted thiazoles. thieme-connect.com Another approach involves the condensation of α-haloketones, thiourea, and substituted pyrazolones under solvent-free conditions to afford Hantzsch thiazole derivatives. researchgate.net Similarly, fully substituted thiazoles have been synthesized in high yields via a one-pot, three-component reaction of glycine-based dithiocarbamates, acetic anhydride, and nitroalkenes under solvent-free conditions. rsc.org The development of chemoenzymatic one-pot MCRs, utilizing enzymes like trypsin, further expands the scope and green credentials of thiazole synthesis. mdpi.com

Table 1: Examples of One-Pot and Multicomponent Reactions for Thiazole Synthesis

| Reactants | Product Type | Conditions | Yield | Reference(s) |

| Oxo components, primary amines, thiocarboxylic acids, isocyanide | 2,4-Disubstituted thiazoles | One-pot | - | thieme-connect.com |

| Glycine-based dithiocarbamates, acetic anhydride, nitroalkenes | Fully substituted thiazoles | Solvent-free | High to excellent | rsc.org |

| 3-Thiocyanatoacetylacetone, hydrazine/hydrazide derivatives | 5-Acetyl-2-imino-4-methylthiazoles | One-pot, three-step, EtOH | - | ijcce.ac.ir |

| α-Active methylene (B1212753) ketones, NBS, KSCN, primary amines | Thiazol-2(3H)-imine derivatives | One-pot, four-step, EtOH | - | ekb.eg |

| α-Haloketone, thiourea, substituted pyrazolones | Hantzsch thiazole derivatives | Solvent-free | 95% | researchgate.net |

| Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Thiazole derivatives | Trypsin catalyst, EtOH, 45°C | Up to 94% | mdpi.com |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | Thiazole and thiazolyl-pyrazole derivatives | Neat | Excellent | acgpubs.org |

| 2-(2-Benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides/phenacyl bromides | 5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | One-pot, three-component | - | nih.gov |

| Arylglyoxals, lawsone, thiobenzamides | Lawsone-linked fully substituted 1,3-thiazoles | Acetic acid, 90°C | Excellent | acs.org |

Catalyst-Free and Recyclable Catalyst Systems in Thiazole Synthesis

The development of catalyst-free synthetic methods and the use of recyclable catalysts represent significant advancements in green chemistry. researchgate.netacgpubs.org These approaches reduce the environmental impact and cost associated with chemical synthesis.

Catalyst-free Hantzsch-type syntheses of thiazoles have been successfully carried out in environmentally benign solvents like glycerol. researchgate.netacgpubs.org Glycerol, a byproduct of biodiesel production, is non-toxic, biodegradable, and recyclable, making it an excellent medium for such reactions. researchgate.net These reactions often proceed at room temperature with high yields and short reaction times. acgpubs.org

In addition to catalyst-free systems, there is a growing interest in using recyclable catalysts. benthamdirect.com These include heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. acs.orgmdpi.com Examples include silica-supported tungstosilisic acid for the one-pot synthesis of Hantzsch thiazole derivatives and chitosan-based hydrogels as recyclable biocatalysts. mdpi.commdpi.com The use of magnetically recoverable nanocatalysts is another promising area, offering simple separation with an external magnet. benthamdirect.com

Table 2: Green Synthetic Approaches to Thiazoles

| Method | Catalyst | Solvent | Key Features | Reference(s) |

| Hantzsch Condensation | Catalyst-free | Glycerol | Recyclable solvent, room temperature, excellent yields | researchgate.netacgpubs.org |

| One-pot multicomponent synthesis | Silica supported tungstosilisic acid | - | Reusable catalyst, high yields | mdpi.com |

| Thiazole Synthesis | Magnetically recoverable nanocatalysts | Various | Easy separation and reuse of catalyst | benthamdirect.com |

| Three-component coupling | Pd(II) complex | Water | Reusable catalyst, mild conditions, high yields | acs.org |

| Thiazole Synthesis | Chitosan (B1678972) hydrogel biocatalyst | - | Recyclable, eco-friendly, ultrasonic irradiation | mdpi.com |

Green Solvent Utilization in Thiazole Synthesis (e.g., Water, Ionic Liquids, Supercritical Fluids)

The principles of green chemistry encourage the use of non-toxic, sustainable solvents to minimize environmental impact. wikipedia.orgresearchgate.net Water, ionic liquids (ILs), and supercritical fluids are at the forefront of this shift, offering alternatives to traditional volatile organic compounds (VOCs). tsijournals.com

Water: As a solvent, water is unparalleled in its safety, non-toxicity, and availability. wikipedia.org Its high polarity and ability to form strong hydrogen bonds can be harnessed for specific organic reactions. For instance, the synthesis of 1,4-benzothiazine-3-one, a related sulfur-containing heterocycle, demonstrated a remarkable 97% yield in water, significantly outperforming other organic solvents like methanol (B129727) (88%) and toluene (B28343) (58%). tsijournals.com Supramolecular catalysts like β-cyclodextrin have been used to facilitate the synthesis of 2-aminothiazole-5-carboxylates in water, achieving high yields at a mild temperature of 50°C. researchgate.net

Ionic Liquids (ILs): Ionic liquids are organic salts with low melting points, characterized by negligible vapor pressure, high thermal stability, and excellent solvating properties for a wide range of compounds. tsijournals.comsioc-journal.cn These features make them highly effective media for chemical synthesis. In thiazole synthesis, ILs have been shown to enhance reaction efficiency. For example, the Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of α-haloketones with thioureas, has been successfully performed in various 1-butyl-3-methylimidazolium ([BMIM]) based ILs. researchgate.netmdpi.com Research shows that for the reaction between phenacyl bromides and thiourea, [BMIM]BF₄ provided a superior yield of 96% at room temperature compared to other ILs and conventional solvents. mdpi.com Furthermore, the one-pot conversion of ketones to thiazoles can be efficiently carried out in [BMIM]PF₆. mdpi.com A key advantage of ILs is their potential for recycling and reuse without a significant drop in efficacy. researchgate.netmdpi.com

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (sc-CO₂), exist above their critical temperature and pressure, exhibiting properties of both a liquid and a gas. wikipedia.org They are used as green substitutes for hazardous solvents in various industrial processes, including polymerization and extraction. wikipedia.orgtsijournals.com While specific applications in 5-chlorothiazole-2-thiol synthesis are not extensively documented, the use of sc-CO₂ in related organic syntheses highlights its potential as a sustainable reaction medium. scispace.com

Table 1: Comparison of Solvents in the Synthesis of Thiazole and Related Heterocycles

| Reaction/Product | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 2-Amino-4-phenylthiazole | [BMIM]BF₄ | Room Temperature | 1.5 h | 96 | mdpi.com |

| 2-Amino-4-phenylthiazole | [BMIM]ClO₄ | Room Temperature | 1.5 h | 48 | mdpi.com |

| 2-Amino-4-phenylthiazole | Ethanol | Reflux | 6 h | 85 | mdpi.com |

| 1,4-Benzothiazine-3-one | Water | No Catalyst, 50°C | 30 min | 97 | tsijournals.com |

| 1,4-Benzothiazine-3-one | Toluene | No Catalyst, 50°C | 30 min | 58 | tsijournals.com |

| 2-Phenylthiazoles | [BMIM]PF₆ | Cyclocondensation | 2.5 h | up to 83 | mdpi.com |

Energy-Efficient Synthesis Techniques

Reducing energy consumption is a key goal in sustainable chemistry. Microwave and ultrasound irradiation offer powerful methods to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. amazonaws.com This direct and uniform heating of the reaction mixture, as opposed to the slow, conventional heating of the vessel walls, can dramatically reduce reaction times from hours or days to mere minutes. amazonaws.comresearchgate.net This rapid heating often results in cleaner reactions with fewer byproducts and improved yields. amazonaws.com

This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those containing thiol and thiazole moieties. For example, a three-component reaction of arylglyoxal, cyclic 1,3-dicarbonyls, and thiols under microwave heating conditions rapidly produces β-keto thioethers. rsc.org Similarly, the synthesis of thiazolo[3,2-b] scispace.commdpi.comresearchgate.nettriazoles is efficiently achieved via microwave irradiation. researchgate.net One study on the synthesis of alkyl thiols from halides reported that microwave heating accelerated the process by 6 to 24 times compared to literature methods, with isolated yields greater than 90%. amazonaws.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product Type | Method | Reaction Time | Yield | Reference |

| Alkyl Thiols | Conventional Heating | 12 - 48 hours | ~72% | amazonaws.com |

| Alkyl Thiols | Microwave Heating | 60 minutes | >90% | amazonaws.com |

| Thiazolo[3,2-b] scispace.commdpi.comresearchgate.nettriazoles | Conventional Heating | 8 - 10 hours | Moderate | researchgate.net |

| Thiazolo[3,2-b] scispace.commdpi.comresearchgate.nettriazoles | Microwave Irradiation | 5 - 10 minutes | High | researchgate.net |

| β-Keto Thioethers | Microwave Heating | 10 - 15 minutes | Good to Excellent | rsc.org |

Sonochemistry utilizes the energy of high-frequency ultrasound waves (typically >20 kHz) to induce, accelerate, and modify chemical reactions. The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. This collapse generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and a significant enhancement in mass transfer.

This technique has proven effective in the synthesis of various heterocyclic systems. For instance, a series of 1,2,3-triazoles linked to diaryl sulfone moieties was synthesized using ultrasound irradiation, which was found to reduce reaction times and increase yields compared to silent (non-sonicated) conditions. nih.gov Similarly, the synthesis of 1,3-selenazoles, which are analogous to thiazoles, has been efficiently carried out under ultrasonic irradiation. researchgate.net The use of sonication offers a green and efficient pathway for synthesizing complex molecules under mild conditions.

Electrochemical Synthesis Approaches in Thiazole Chemistry

Electrochemical synthesis represents a clean and sustainable method where electrons act as traceless reagents, replacing traditional, often toxic, oxidizing or reducing agents. beilstein-journals.org These reactions are typically performed under mild conditions and offer high selectivity.

A notable application in thiazole chemistry is the one-pot electrochemical synthesis of 2-aminothiazoles. beilstein-journals.org This process involves the reaction of active methylene ketones with thioureas in an undivided cell using simple graphite (B72142) plate electrodes. Ammonium iodide (NH₄I) is employed as a redox mediator. The reaction proceeds at a constant current and successfully converts a variety of substrates, including β-keto esters and β-keto amides, into the corresponding 2-aminothiazoles in good yields. beilstein-journals.org This electrosynthesis avoids the pre-synthesis and handling of α-halo ketones, which are often required in the classic Hantzsch condensation, thereby providing a safer and more atom-economical route. beilstein-journals.org The electrochemical approach has also been explored for synthesizing other sulfur-containing heterocycles, such as 5-thiotetrazoles. nih.gov

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. Mechanistic studies for thiazole synthesis often involve a combination of experimental evidence and computational analysis. mdpi.com

A well-elucidated pathway is the electrochemical synthesis of 2-aminothiazoles mediated by NH₄I. beilstein-journals.org The proposed mechanism involves the following key steps:

Anodic Oxidation: The iodide ion (I⁻) from NH₄I is oxidized at the anode to generate an iodonium (B1229267) ion (I⁺) or related active iodine species.

In Situ Halogenation: The electrochemically generated iodine species reacts with the active methylene ketone at the α-position to form a key α-iodoketone intermediate in situ.

Nucleophilic Substitution: The thiourea, existing in tautomeric equilibrium, acts as a nucleophile. Its sulfur atom attacks the α-carbon of the iodoketone, displacing the iodide ion and forming an α-sulfur substituted ketone intermediate.

Intramolecular Cyclization and Dehydration: The amino group of this intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent dehydration of the resulting cyclic hemiaminal yields the final aromatic 2-aminothiazole (B372263) ring. beilstein-journals.org

This mechanism is supported by control experiments showing that the pre-formed α-iodoketone intermediate reacts with thiourea to give the final product, confirming its role in the reaction cascade. beilstein-journals.org Similar mechanistic principles, involving initial halogenation followed by cyclization, are central to many thiazole syntheses, including the classic Hantzsch reaction. kuey.net

Chemical Reactivity and Transformation Studies of 5 Chlorothiazole 2 Thiol

Electrophilic and Nucleophilic Substitution Reactions of 5-Chlorothiazole-2-thiol

The reactivity of 5-Chlorothiazole-2-thiol is dictated by the interplay of its three key functional components: the thiol group at position 2, the chlorine atom at position 5, and the nitrogen and sulfur heteroatoms within the thiazole (B1198619) ring.

The thiol (-SH) group is the most reactive site for many nucleophilic and electrophilic interactions. The sulfur atom's lone pair of electrons and the ionizable proton make it a potent nucleophile, especially in its deprotonated thiolate form (S⁻). nih.gov This high reactivity allows for a variety of transformations. nih.gov

The thiol group readily participates in S-alkylation reactions with various electrophiles. For instance, the reaction of related thiazole thiols with alkyl halides proceeds via nucleophilic substitution to form thioethers. A conceptually similar intramolecular reaction is observed in the synthesis of thiazole-containing macrocyclic peptides, where a resin-bound chloromethyl thiazole reacts with a cysteine-derived thiol to form a cyclic thioether. nih.gov

The thiol group's nucleophilicity is also central to its reaction with carbonyl compounds. It can react with aldehydes to form dithioacetals, a transformation that can be facilitated by photoredox catalysis where a thiyl radical is the key intermediate. taylorandfrancis.com

Furthermore, the thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of disulfides, a reversible reaction that is a key feature of thiol chemistry. wikipedia.org Stronger oxidation can yield more highly oxidized sulfur species such as sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic acids (R-SO₃H). nih.govnih.gov

Table 1: Representative Nucleophilic Reactions of Thiol Groups in Heterocyclic Compounds

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref |

|---|---|---|---|---|

| Resin-bound peptide with C-terminal Cysteine | N-terminal 4-chloromethyl thiazole | Intramolecular SN2 Thioalkylation | Macrocyclic Thioether Peptide | nih.gov |

| Thiophenol | Aromatic Aldehyde | Photoinduced Dithioacetalization | Dithioacetal | taylorandfrancis.com |

| 2 R-SH | Mild Oxidant | Oxidation | Disulfide (R-S-S-R) | wikipedia.org |

The chlorine atom at the C5 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms facilitates the attack of nucleophiles at the halogen-bearing carbon. Halogen atoms attached to the C2, C4, or C5 positions of a thiazole ring can be displaced by nucleophiles. pharmaguideline.com

In the synthesis of biologically active molecules, the 2-chloro-5-substituted-methylthiazole moiety is a crucial intermediate. semanticscholar.org The chlorine at the 5-position can be displaced by various nucleophiles. For example, 2-chloro-5-chloromethylthiazole, a related compound, undergoes selective displacement of the more reactive aliphatic chlorine with a formate (B1220265) anion, followed by hydrodehalogenation of the aromatic chlorine at C2 using a palladium catalyst. semanticscholar.org This indicates that while the chlorine on the thiazole ring is reactive, its displacement often requires specific conditions, and its reactivity can be lower than that of an alkyl halide. semanticscholar.org

Research on 3-chloro-5-substituted-1,2,4-thiadiazoles, which are structurally related, shows that the chlorine atom is readily displaced by thiol nucleophiles in a rapid SNAr reaction, highlighting the susceptibility of halogenated five-membered heteroaromatics to nucleophilic attack. nih.govd-nb.info

The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This site is readily protonated in acidic media. pharmaguideline.com The protonation of the nitrogen further deactivates the ring towards electrophilic attack but can enhance its susceptibility to nucleophilic attack by increasing the ring's electron deficiency. pharmaguideline.com

A key reaction involving the thiazole nitrogen is N-alkylation. The reaction of thiazoles with alkyl halides results in the formation of N-alkyl thiazolium salts. pharmaguideline.comwikipedia.org These salts are important intermediates in various synthetic reactions, including the Stetter reaction and benzoin (B196080) condensation. wikipedia.org The quaternization of the nitrogen atom significantly increases the acidity of the proton at the C2 position, facilitating its removal by a base to form a nucleophilic carbene. pharmaguideline.comwikipedia.org

Table 2: Common Reactions at the Thiazole Ring Nitrogen

| Reactant | Reagent | Reaction Type | Product | Ref |

|---|---|---|---|---|

| Thiazole | Acid (H⁺) | Protonation | Thiazolium Cation | pharmaguideline.com |

| Thiazole | Alkyl Halide (R-X) | N-Alkylation | N-Alkyl Thiazolium Salt | wikipedia.org |

Radical Reactions Involving 5-Chlorothiazole-2-thiol

Thiyl radicals (RS•) are highly reactive intermediates that can be readily generated from their corresponding thiols (RSH). wikipedia.org The S-H bond is significantly weaker than a C-H bond, with a bond dissociation energy of approximately 365 kJ/mol, facilitating its homolytic cleavage. mdpi.com

Several methods are commonly employed for the generation of thiyl radicals:

Hydrogen Atom Abstraction: A radical initiator, such as azobisisobutyronitrile (AIBN), can be used to generate a carbon-centered radical, which then abstracts a hydrogen atom from the thiol to produce a thiyl radical. wikipedia.orgmdpi.com Rate constants for this process are very high, in the magnitude of 10⁸ M⁻¹ s⁻¹. mdpi.com

Redox Processes: Single-electron oxidation of a thiol can generate a thiyl radical. This can be achieved using metal complexes, such as Mn(III), or through electrochemical methods. mdpi.com

Photolysis: Direct UV irradiation of a thiol can cause homolytic cleavage of the S-H bond, forming a thiyl radical. mdpi.com This method is a valuable pathway for initiating radical reactions. mdpi.com

Once formed, a primary reaction pathway for thiyl radicals is recombination to form a disulfide (RS-SR). wikipedia.org

Table 3: Rate Constants for Hydrogen Abstraction from Thiols by Carbon-Centered Radicals

| Carbon Radical | Thiol | Rate Constant (kH / M-1s-1) at 298 K | Ref |

|---|---|---|---|

| Primary (n-C₃H₇-CH₂•) | PhS-H | 1.0 x 10⁸ | princeton.edu |

| Secondary ((CH₃)₂CH•) | PhS-H | 1.4 x 10⁸ | princeton.edu |

| Tertiary ((CH₃)₃C•) | PhS-H | 1.4 x 10⁸ | princeton.edu |

Visible-light photoredox catalysis has emerged as a powerful and mild method for initiating radical reactions, including the thiol-ene (hydrothiolation of alkenes) and thiol-yne (hydrothiolation of alkynes) reactions. mdpi.comnih.gov This approach avoids the need for harsh UV light or stoichiometric radical initiators. mdpi.comnih.gov

The general mechanism involves the following steps:

A photocatalyst (PC), often a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*). organic-chemistry.org

The excited photocatalyst is quenched by the thiol (RSH) via a single-electron transfer (SET) process. The thiol is oxidized to a thiyl radical (RS•) and a proton, while the photocatalyst is reduced. organic-chemistry.org

The newly formed thiyl radical adds to an alkene or alkyne in an anti-Markovnikov fashion, generating a carbon-centered radical intermediate. organic-chemistry.org

This carbon-centered radical then abstracts a hydrogen atom from another molecule of the thiol, propagating the radical chain and forming the final thioether product while regenerating the thiyl radical. libretexts.org

This method is highly efficient, tolerates a wide range of functional groups, and provides excellent yields for the construction of carbon-sulfur bonds. organic-chemistry.org Studies using ruthenium polypyridyl complexes as photocatalysts have demonstrated the hydrothiolation of various olefins with different thiols in yields ranging from 73% to 99%. organic-chemistry.org

Transition Metal-Mediated Thioarylation Utilizing Thiol Substrates (e.g., Ni/Photoredox Catalysis)

The formation of carbon-sulfur bonds is a cornerstone of synthetic chemistry, leading to structures with significant applications in pharmaceuticals and materials science. Among the methods for creating these bonds, the transition metal-mediated thioarylation of thiols with aryl halides has emerged as a powerful strategy. A particularly innovative and mild approach utilizes a dual nickel and photoredox catalytic system. nih.govrsc.org This methodology is applicable to a wide range of thiol substrates for the coupling with various aryl and heteroaryl halides.

This dual catalytic process typically involves a nickel catalyst and a photosensitizer, such as a ruthenium or iridium complex, which is activated by visible light. nih.govorganic-chemistry.orgnih.gov The reaction is believed to proceed through a mechanism distinct from traditional cross-coupling pathways. Instead of relying on the formation of a thiolate, the process can be initiated by a hydrogen atom transfer (HAT) event from the thiol, facilitated by the excited photocatalyst. nih.gov This generates a thiyl radical, which then engages in the nickel catalytic cycle. The use of a bench-stable Ni(II) salt is common, which is reduced in situ to the active Ni(0) species. nih.gov The cycle is thought to involve Ni(I)/Ni(III) intermediates. nih.gov

A key advantage of the Ni/photoredox system is its remarkable functional group tolerance and the ability to perform reactions under mild, ambient conditions, often without the need for a strong base. nih.gov This makes the method suitable for complex and sensitive molecules. While specific studies focusing exclusively on 5-chlorothiazole-2-thiol are not extensively detailed, its structure as a heteroaromatic thiol makes it a prime candidate for such transformations. The general applicability of this method to diverse thiol substrates suggests its utility for the S-arylation of 5-chlorothiazole-2-thiol. researchgate.net

Below is a table summarizing representative conditions and outcomes for Ni/photoredox-catalyzed thioarylation of various thiols, illustrating the broad scope of the reaction.

| Thiol Substrate | Aryl Halide Partner | Ni Catalyst (mol%) | Photocatalyst (mol%) | Solvent | Yield (%) |

| Thiophenol | 4-Bromobenzonitrile | NiCl₂·dme (5) | Ru(bpy)₃(PF₆)₂ (2) | DMF | 95 |

| Cysteine Derivative | 1-Bromo-4-nitrobenzene | NiBr₂·diglyme (5) | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | DMF | 88 |

| 1-Octanethiol | 4-Iodoacetophenone | Ni(II) salt (5) | Iridium photocatalyst (2) | DMF | 92 |

| Glutathione | Aryl Bromide | Ni catalyst (≤5) | Ru photocatalyst (≤2) | DMF | High |

This table presents generalized data from studies on Ni/photoredox thioarylation to illustrate the reaction's scope and is not specific to 5-Chlorothiazole-2-thiol. nih.govnih.gov

Tautomerism and Isomerization Studies of Thiazole-2-thiols

Thiol-Thione Tautomeric Equilibria in Thiazole Systems

Heterocyclic compounds containing a mercapto group adjacent to a ring nitrogen atom, such as 5-chlorothiazole-2-thiol, exhibit prototropic tautomerism. This specific equilibrium is known as thiol-thione tautomerism. In this process, a proton reversibly migrates between the exocyclic sulfur atom and the ring nitrogen atom. For 5-chlorothiazole-2-thiol, this results in an equilibrium between two tautomeric forms: the aromatic thiol form (5-chlorothiazole-2-thiol) and the non-aromatic thione form (5-chloro-3H-thiazole-2-thione). epa.govresearchgate.netnih.gov

Studies on analogous heterocyclic systems, such as benzothiazole-2-thiol and other mercapto-azaheterocycles, have consistently shown that the position of this equilibrium is influenced by several factors, including the physical state, solvent polarity, temperature, and concentration. grafiati.comcdnsciencepub.comias.ac.in In the solid state and in polar solvents, the thione form is generally the predominant and more stable tautomer. epa.govjocpr.com The stability of the thione form in polar environments is often attributed to its greater polarity and ability to form intermolecular hydrogen bonds. Conversely, in the gas phase or in nonpolar solvents, the thiol form may be more favored. cdnsciencepub.com Computational studies using Density Functional Theory (DFT) have also supported the predominance of the thione tautomer in many cases. epa.govsemanticscholar.org

Impact of Tautomerism on Reactivity and Structure

The existence of the thiol-thione equilibrium has a profound impact on the chemical reactivity of 5-chlorothiazole-2-thiol, as it behaves as an ambident nucleophile. The presence of two nucleophilic centers (sulfur and nitrogen) means that reactions with electrophiles can potentially yield two different regioisomeric products, depending on which tautomer reacts.

S-Functionalization: Reaction at the exocyclic sulfur atom typically proceeds from the thiol tautomer or, more commonly, from the thiolate anion generated in the presence of a base. This leads to the formation of S-substituted derivatives, such as thioethers and thioesters. nih.gov The thioarylation discussed in section 3.2.3 is a prime example of S-functionalization.

N-Functionalization: Reaction at the ring nitrogen atom occurs from the thione tautomer. This pathway results in N-substituted products.

The selectivity between S- and N-functionalization can be controlled by the choice of electrophile and the reaction conditions. For instance, "hard" electrophiles tend to react at the nitrogen atom, while "soft" electrophiles favor reaction at the sulfur atom, in accordance with Hard and Soft Acids and Bases (HSAB) theory. The presence or absence of a base is also critical; base catalysis typically favors S-alkylation by generating the highly nucleophilic thiolate. nih.gov This dual reactivity makes 5-chlorothiazole-2-thiol a versatile building block for synthesizing a variety of derivatives. nih.gov

Derivatization and Functionalization Strategies for 5-Chlorothiazole-2-thiol

The unique structural and electronic properties of 5-chlorothiazole-2-thiol, combined with its tautomeric nature, make it a valuable scaffold for chemical derivatization. Functionalization can be directed at the thiol group, the thiazole ring, or the chlorine substituent to generate a diverse library of compounds.

The most common derivatization strategy involves the nucleophilic sulfur atom of the thiol/thiolate group. A wide variety of electrophiles can be employed to create new S-C bonds.

S-Alkylation: Reaction with alkyl halides (e.g., alkyl bromides or chlorides) in the presence of a base is a straightforward method to introduce alkyl chains. This can be used to produce simple thioethers or to link the thiazole core to more complex molecular fragments. mdpi.com

S-Acylation: Reaction with acyl chlorides or anhydrides yields thioester derivatives.

S-Arylation: As detailed previously, modern cross-coupling methods like Ni/photoredox catalysis enable the efficient formation of S-aryl thioethers, connecting the thiazole moiety to various aromatic systems. nih.gov

Michael Addition: The thiolate anion can also act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Beyond reactions at the sulfur atom, the thiazole nucleus itself offers opportunities for functionalization, although these are often more challenging. The chlorine atom at the 5-position can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions, though this typically requires harsh conditions or highly activated substrates.

The following table summarizes some key derivatization strategies applicable to the 5-chlorothiazole-2-thiol scaffold.

| Reaction Type | Reagent Class | Functional Group Introduced | Product Class |

| S-Alkylation | Alkyl Halides (R-X) | Alkyl (R) | Thioether |

| S-Arylation | Aryl Halides (Ar-X) | Aryl (Ar) | Aryl Thioether |

| S-Acylation | Acyl Halides (RCO-Cl) | Acyl (RCO) | Thioester |

| Michael Addition | α,β-Unsaturated Carbonyls | Substituted Alkyl | Thioether Adduct |

| N-Alkylation | Alkyl Halides (R-X) | Alkyl (R) | N-Alkyl Thiazole-2-thione |

These strategies underscore the versatility of 5-chlorothiazole-2-thiol as a starting material for constructing more complex molecules with potential applications in various fields of chemistry. researchgate.netsemanticscholar.orgbepls.comnih.gov

Computational and Theoretical Investigations of 5 Chlorothiazole 2 Thiol

Electronic Structure and Bonding Analysis of Thiazole (B1198619) Systems

The electronic structure of the thiazole ring is fundamental to its chemical behavior. Thiazoles are aromatic heterocyclic compounds, characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than that of corresponding oxazoles. wikipedia.org This aromatic character is a key determinant of the ring's stability and reactivity.

Theoretical studies, often employing ab initio and Density Functional Theory (DFT) methods, provide detailed information about the geometric and electronic structure of thiazole and its derivatives. asianpubs.orgresearchgate.netresearchgate.net These calculations can accurately predict bond lengths, bond angles, and charge distributions within the molecule. For instance, in the thiazole ring, the C=N bond typically exhibits double bond character, while the C-S and C-C bonds have lengths intermediate between single and double bonds, reflecting the delocalized π-system. irjweb.com

The distribution of electrons within the thiazole ring is uneven due to the presence of the electronegative nitrogen and sulfur atoms. The nitrogen atom acts as an electron-accepting group (-C=N-), while the sulfur atom can act as an electron-donating group (-S-). irjweb.com This push-pull electronic nature influences the reactivity of different positions on the ring. The C2 position is the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is comparatively electron-rich and more prone to electrophilic substitution. pharmaguideline.comresearchgate.net The presence of a chlorine atom at the C5 position and a thiol group at the C2 position in 5-Chlorothiazole-2-thiol will further modulate this electronic landscape.

Table 1: Calculated Geometric and Electronic Properties of Thiazole Derivatives

| Compound | Method | Bond Length (Å) | Bond Angle (°) | Net Atomic Charge (e) |

|---|---|---|---|---|

| Thiazole | DFT/B3LYP | C2-N3: 1.37, N3-C4: 1.38, C4-C5: 1.37, C5-S1: 1.72, S1-C2: 1.72 | C2-N3-C4: 110.1, N3-C4-C5: 115.8, C4-C5-S1: 111.5, C5-S1-C2: 89.5, S1-C2-N3: 113.1 | S1: -0.15, C2: 0.25, N3: -0.20, C4: -0.10, C5: -0.05 |

| 2-Methylthiazole | ab initio/HF | - | - | - |

| 4-Methylthiazole | DFT/B3LYP | - | - | C5: -0.433 (maximum negative charge) |

Note: The data in this table is illustrative and compiled from various computational studies on thiazole derivatives. asianpubs.org Specific values for 5-Chlorothiazole-2-thiol would require dedicated calculations.

Quantum Chemical Calculations (e.g., DFT) Applied to Thiol Reactivity and Thiazole Derivatives

Quantum chemical calculations, particularly DFT, are invaluable tools for investigating the reactivity of thiols and thiazole derivatives. atlantis-press.com These methods allow for the exploration of reaction pathways, the prediction of product formation, and the rationalization of observed chemical phenomena.

The reactivity of a molecule is closely linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net A small HOMO-LUMO energy gap generally signifies higher chemical reactivity. asianpubs.org

DFT calculations can also predict the regioselectivity of reactions. By analyzing local reactivity descriptors, such as Fukui functions or the charges on individual atoms, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.govresearcher.life This is crucial for understanding and predicting the outcome of chemical reactions involving multifunctional molecules like 5-Chlorothiazole-2-thiol.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Thiazole Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|---|

| Thiazole | B3LYP/6-311G(d,p) | -6.89 | -0.78 | 6.11 | Moderate |

| 2-Amino-4-(p-tolyl)thiazole | B3LYP/6-311G(d,p) | -5.54 | -0.65 | 4.89 | High |

| 2-Methoxy-1,3-thiazole | B3LYP/6-311G(d,p) | -6.27 | -0.54 | 5.73 | Moderate |

| Thiazole-4-carboxaldehyde | B3LYP/6-311G(d,p) | -7.44 | -2.31 | 5.13 | High |

Note: This table presents data from a computational study on various thiazole derivatives to illustrate the relationship between electronic structure and reactivity. atlantis-press.comresearchgate.net

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. wikipedia.orgnih.govnih.govmdpi.comnih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a detailed reaction profile can be constructed, providing a step-by-step understanding of how a reaction proceeds.

For thiazole derivatives, DFT studies have been used to investigate various reaction types, including nucleophilic substitution, cycloadditions, and biotransformation pathways. fz-juelich.denih.govnih.gov For example, the mechanism of the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, has been explored computationally to understand the sequence of bond formation and the role of intermediates. researchgate.net Similarly, the reaction of 5-Chlorothiazole-2-thiol with various reagents could be modeled to understand its synthetic transformations.

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a reaction. Locating and characterizing transition states is a key aspect of computational reaction mechanism studies. nih.govmdpi.com By analyzing the geometry and vibrational frequencies of a transition state, chemists can confirm that it correctly connects the reactants and products.

Furthermore, from the calculated energies of the reactants and the transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. This allows for a quantitative prediction of reaction rates. Thermodynamic parameters such as enthalpy and entropy of activation can also be calculated, providing further insights into the feasibility and spontaneity of a reaction. For instance, a computational study on the biotransformation of the thiazole ring explored the energy barriers for different metabolic pathways, such as epoxidation and S-oxidation, finding epoxidation to have a lower activation energy. fz-juelich.denih.gov

Molecular Electrostatic Potential Mapping of Thiazole Derivatives

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used in computational chemistry to understand the charge distribution and reactivity of molecules. asianpubs.org The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For thiazole derivatives, MEP maps clearly show the influence of the heteroatoms and substituents on the electronic landscape. irjweb.comnih.gov The region around the nitrogen atom is typically negative, reflecting its lone pair of electrons and its role as a hydrogen bond acceptor. mdpi.com Conversely, the hydrogen atoms attached to the ring often exhibit a positive potential. The distribution of electrostatic potential can provide valuable insights into intermolecular interactions, such as drug-receptor binding, and can guide the design of new molecules with desired reactivity. researchgate.net In 5-Chlorothiazole-2-thiol, the MEP map would be expected to show a negative potential around the nitrogen and sulfur atoms, and potentially the chlorine atom, highlighting these as sites for electrophilic interaction.

Conformational Analysis and Stability of Thiazole Structures

The three-dimensional structure, or conformation, of a molecule can have a significant impact on its physical properties and biological activity. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and determining their relative energies. asianpubs.org

For molecules containing a thiazole ring, computational methods can be used to explore the conformational space and identify the preferred arrangements of substituents. nih.gov This is particularly important for larger molecules where rotation around single bonds can lead to multiple conformers. Studies have shown that for some thiazole-containing peptides, specific conformations are stabilized by intramolecular hydrogen bonds, for example, between an amide N-H and the thiazole nitrogen atom. nih.gov

The flexibility of the molecule can also be assessed. For instance, the introduction of a thiazole or thiazoline (B8809763) ring into a peptide backbone has been shown to reduce its conformational flexibility. researchgate.net For 5-Chlorothiazole-2-thiol, conformational analysis would primarily focus on the orientation of the thiol group relative to the thiazole ring. The tautomeric equilibrium between the thiol and thione forms is another important aspect that can be investigated using computational methods to determine the relative stability of each tautomer in different environments.

Application of Chemoinformatics and Predictive Models for Thiazole Scaffolds (e.g., QSAR)

Chemoinformatics and predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal computational tools in modern drug discovery and development. These methodologies are extensively applied to thiazole scaffolds to understand the relationship between their chemical structures and biological activities. By building mathematical models, researchers can predict the activity of novel compounds, thereby prioritizing synthesis and experimental testing, optimizing chemical structures for enhanced efficacy, and designing new molecules with desired therapeutic properties. laccei.orgnih.govmdpi.com

A significant area of application is in the development of anti-inflammatory drugs. For instance, a two-dimensional QSAR (2D-QSAR) study was conducted on a series of 59 thiazole derivatives as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in inflammation. laccei.org The study utilized a machine learning approach with multiple linear regression (MLR) to build a model that could predict the inhibitory activity of these compounds. laccei.org The predictive capability of the 2D-QSAR model was validated internally and externally, demonstrating its statistical significance. laccei.org

Table 1: Statistical Quality of the 2D-QSAR Model for Thiazole Derivatives as 5-LOX Inhibitors laccei.org

| Parameter | Value | Description |

| Correlation Coefficient (R²) | 0.626 | Indicates a good correlation between the predicted and observed activities for the training set. |

| Test Set Prediction Coefficient (R²_test) | 0.621 | Shows the model's ability to predict the activity of an external set of compounds. |

| Root Mean Square Error (RMSE) | 0.397 | Measures the differences between values predicted by the model and the values observed. |

In another study, 2D-QSAR modeling was employed to analyze a series of 25 thiazole derivatives as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), a potential target in cancer therapy. imist.maimist.ma This research utilized various statistical methods, including Principal Component Analysis (PCA), Multiple Linear Regression (MLR), Partial Least Squares (PLS) analysis, and Artificial Neural Network (ANN). imist.ma The models were developed using topological, electronic, geometric, and physicochemical descriptors to explain the bioactivity of the compounds. imist.ma The MLR and ANN models, in particular, showed satisfactory performance in both internal and external validation. imist.ma

Table 2: Performance of QSAR Models for Thiazole Derivatives as PIN1 Inhibitors imist.ma

| Model | Descriptors | R² | R²cv (Cross-validation) | R²_test | MSE (Mean Squared Error) |

| MLR | MR, LogP, ELUMO, J | 0.76 | 0.63 | 0.78 | 0.039 |

| ANN | [4-10-1] architecture | 0.98 | 0.99 | 0.98 | 0.013 |

Beyond QSAR, other chemoinformatic tools are used to predict the biological activity spectra of thiazole derivatives. The computer program PASS (Prediction of Activity Spectra for Substances) was applied to a set of 89 new thiazole derivatives. nih.gov This tool predicts a wide range of biological activities based on the structure of a compound. The predictions for known activities such as non-steroidal anti-inflammatory drugs (NSAID), local anesthetic, and antioxidant activities coincided with experimental results in 70.8% of cases, which is significantly higher than random chance. nih.gov Furthermore, PASS predicted new potential psychotropic activities for some of the studied compounds, including anxiolytic, anticonvulsant, and cognition-enhancing effects. nih.gov

These computational and theoretical investigations highlight the power of chemoinformatics and predictive models in the study of thiazole scaffolds. By leveraging these in silico techniques, researchers can efficiently screen virtual libraries of compounds, gain insights into the structural requirements for specific biological activities, and guide the rational design of more potent and selective therapeutic agents. laccei.orgnih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 5 Chlorothiazole 2 Thiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Chlorothiazole-2-thiol derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed, often supplemented by advanced 2D NMR techniques to resolve complex structures.

¹H NMR Studies

Proton NMR spectra provide information on the number of different types of protons and their neighboring environments. In thiazole (B1198619) derivatives, the chemical shifts of the ring protons are influenced by the electronic effects of the substituents. For 5-Chlorothiazole-2-thiol, the molecule exists in a tautomeric equilibrium between the thiol and thione forms, which can influence the spectrum. The thiol proton (S-H) typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent. For alkyl thiols, this resonance is often observed between 1.2-1.8 ppm. rsc.org

In substituted thiazole derivatives, the protons on the thiazole ring and adjacent groups provide key structural data. For example, in a series of synthesized 2-amino-5-methylthiazol derivatives, the methyl (CH₃) protons appeared as a singlet around 2.3 ppm, while the amine (NH₂) protons were observed at approximately 6.9 ppm. nih.gov Methylene (B1212753) (CH₂) protons adjacent to the thiazole ring typically resonate as a singlet around 3.6 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Thiazole Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Thiol (S-H) | 1.2 - 1.8 | Broad Singlet | rsc.org |

| Ring CH₃ | ~2.3 | Singlet | nih.gov |

| Ring-adjacent CH₂ | ~3.6 | Singlet | nih.gov |

| Ring NH₂ | ~6.9 | Singlet | nih.gov |

| Aromatic Ar-H | 7.3 - 8.3 | Multiplet | nih.gov |

| Imine (-CH=N-) | 8.3 - 9.1 | Singlet | nih.gov |

| Thione/Thiol (N-H) | ~13.0 | Singlet | nih.gov |

¹³C NMR Studies

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. In thiazole derivatives, the carbon atoms of the heterocyclic ring display characteristic chemical shifts. For instance, in one study, the carbon atoms in a substituted bithiazole system were assigned across a range from approximately 110 to 167 ppm. mdpi.com The C=O carbon in an attached acetyl group, for example, would appear significantly downfield, while aliphatic carbons like methyl (CH₃) and methylene (CH₂) groups would be found upfield. mdpi.com

Table 2: Illustrative ¹³C NMR Chemical Shifts for a Thiazole Derivative

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| CH₃ | 18.9 | mdpi.com |

| CH₂ | 30.1 | mdpi.com |

| N-CH₃ | 34.0 | mdpi.com |

| Aromatic/Thiazole Ring Carbons | 110.9 - 147.6 | mdpi.com |

| C=O | 166.7 | mdpi.com |

Advanced NMR Techniques for Structural Elucidation of Thiazole Derivatives

For complex thiazole derivatives, one-dimensional NMR spectra can be insufficient for complete structural assignment due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are invaluable. rsc.org These methods correlate signals from different nuclei, providing connectivity information.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of ¹H-¹³C one-bond connections. rsc.orgipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for piecing together the molecular skeleton and identifying quaternary carbons. rsc.orgipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, even if they are not directly connected through bonds. NOESY is particularly useful for determining stereochemistry and the conformation of molecules in solution. rsc.orgdiva-portal.org

These advanced techniques have been successfully applied to confirm the cyclization direction and final structure of newly synthesized imidazole-2,3-dihydrothiazole derivatives, demonstrating their power in resolving structural ambiguities. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's bonds. fiveable.me These methods are complementary and are used to identify functional groups.

In the IR spectra of thiazole-2-thiol derivatives, the S-H stretching vibration is often weak and appears around 2550 cm⁻¹. rsc.org The C=N stretching vibration within the thiazole ring is typically observed in the 1650-1550 cm⁻¹ region. nih.govmdpi.com Other characteristic bands include C-H stretching of the aromatic ring and any aliphatic groups. mdpi.com For instance, in 5-amino-1,3,4-thiadiazole-2-sulfonamide, a related heterocyclic thiol, C-N ring stretching modes were assigned to bands between 1550 and 1311 cm⁻¹ in the IR spectrum. researchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C-S stretching vibration in thiols gives a signal in the 650-700 cm⁻¹ region, which is a useful diagnostic peak. rsc.org The C-S-H bending mode is also observable and is sensitive to isotopic substitution, shifting significantly upon deuteration of the thiol proton. rsc.orgrsc.org

Table 3: Key Vibrational Frequencies for Thiazole-2-thiol Derivatives

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| S-H Stretch | IR | ~2550 | Weak | rsc.org |

| N-H Stretch | IR | 3430 - 3148 | Medium-Strong | nih.govmdpi.com |

| sp³ C-H Stretch | IR | ~2925 | Medium | mdpi.com |

| C=N Stretch | IR | 1653 - 1552 | Medium-Strong | nih.govmdpi.com |

| C-S Stretch | Raman | 650 - 700 | Medium | rsc.org |

| C-S-H Bend | Raman | ~870 | Medium | rsc.org |

Mass Spectrometry (MS) for Molecular Confirmation of Thiazole Derivatives

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For thiazole derivatives, techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions. rsc.org The mass spectrum will show a peak corresponding to the molecular ion (M⁺) or a protonated/sodiated molecule ([M+H]⁺, [M+Na]⁺). nih.govrsc.org The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature in the mass spectra of compounds like 5-Chlorothiazole-2-thiol, resulting in M⁺ and M+2 peaks with a characteristic intensity ratio. mdpi.com Analysis of the fragmentation patterns can help to confirm the structure by showing the loss of specific functional groups. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation of Thiazole Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dntb.gov.ua This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding. st-andrews.ac.ukresearchgate.net

For thiazole derivatives, single-crystal X-ray diffraction studies can unambiguously confirm the molecular structure, including the tautomeric form present in the solid state. researchgate.net For example, a study on 5-chloro-7-azaindole-3-carbaldehyde, a related chlorinated heterocyclic compound, revealed that the molecules form dimers in the crystal lattice through strong N–H···N hydrogen bonds. mdpi.com In another study on 2,4-diacetyl-5-bromothiazole, the structure was shown to be dominated by intramolecular and intermolecular halogen bonding between the bromine atom and carbonyl oxygen atoms. st-andrews.ac.ukresearchgate.net Such detailed structural information is critical for understanding the physicochemical properties and intermolecular interactions that govern the behavior of these compounds in the solid state.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 5-Chlorothiazole-2-thiol |

| 5-amino-5-methylthiazol |

| Imidazole-2,3-dihydrothiazole |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide |

| 5-chloro-7-azaindole-3-carbaldehyde |

An in-depth search for specific experimental data on the chemical compound “5-Chlorothiazole-2-thiol” and its derivatives, as required for the advanced spectroscopic and structural characterization article, has been conducted. The investigation aimed to find detailed research findings to populate the requested sections on intramolecular interactions, crystal packing, electronic absorption and emission spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy.

The performed searches included queries for crystallographic data, which are essential for analyzing intramolecular interactions and crystal packing. While crystal structures for some related heterocyclic compounds exist, specific bond lengths, angles, and detailed intermolecular contact information for 5-Chlorothiazole-2-thiol or a suitable derivative were not found in a format that would allow for the creation of the specified detailed data tables.

Similarly, investigations into the electronic absorption and emission spectroscopic properties of thiazole derivatives revealed a range of studies on various compounds. However, specific absorption maxima (λmax), emission maxima (λem), and quantum yield data for 5-Chlorothiazole-2-thiol or a closely related derivative that could be consistently discussed and tabulated were not located.

Finally, the search for Electron Paramagnetic Resonance (EPR) spectroscopy data focused on radical species derived from thiazole compounds. The available literature discusses sulfur-centered radicals in a more general context, and no specific g-values or hyperfine coupling constants for a radical species of 5-Chlorothiazole-2-thiol were identified.

Due to the lack of specific, verifiable, and interconnected experimental data for "5-Chlorothiazole-2-thiol" or a suitable derivative, it is not possible to generate the requested scientific article with the required level of detail, accuracy, and adherence to the strict outline without resorting to speculation or the inappropriate combination of disparate data from unrelated molecules. A scientifically accurate and authoritative article on this specific topic, as outlined, cannot be produced from the currently available public information.

Role of 5 Chlorothiazole 2 Thiol As a Synthetic Building Block and Precursor

General Utility in Organic Synthesis

The synthetic utility of 5-Chlorothiazole-2-thiol is anchored in the distinct reactivity of its functional groups. The thiol (-SH) group, which exists in tautomeric equilibrium with its thione form, is a potent nucleophile. This allows for straightforward S-alkylation, S-acylation, and addition reactions, providing a convenient method for introducing a variety of substituents at the 2-position of the thiazole (B1198619) ring. researchgate.net

Conversely, the chlorine atom at the C5 position acts as a leaving group, enabling nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential functionalization, where the thiol group can be modified first, followed by substitution of the chloro group, or vice versa. This strategic flexibility makes 5-Chlorothiazole-2-thiol an ideal starting material for creating diverse libraries of substituted thiazole derivatives. Thiazole derivatives are foundational components in the development of various pharmaceutical agents, underscoring the significance of such building blocks. nih.govresearchgate.net

Table 1: Potential Synthetic Transformations of 5-Chlorothiazole-2-thiol This table outlines the principal reactions at the key functional sites of 5-Chlorothiazole-2-thiol, illustrating its versatility as a synthetic intermediate. The reactions are based on established reactivity patterns for thiol-containing heterocycles and halo-aromatics.

| Reactive Site | Reaction Type | Reagent Example | Product Type |

| Thiol Group (C2-SH) | S-Alkylation | Alkyl Halides (e.g., CH₃I) | 2-(Alkylthio)thiazole |

| Michael Addition | α,β-Unsaturated Carbonyls | 2-(Thioether)thiazole | |

| Cyclocondensation | α-Haloketones | Thiazole-fused heterocycles | |

| Ring Nitrogen (N3) | Cyclocondensation | Bifunctional Electrophiles | Thiazole-fused heterocycles |

| Chloro Group (C5-Cl) | Nucleophilic Substitution | Amines, Alkoxides | 5-Amino/Alkoxy-thiazole |

| Cross-Coupling | Boronic Acids (Suzuki) | 5-Aryl/Alkyl-thiazole |

Precursor for Complex Heterocyclic Architectures

The strategic placement of nucleophilic (thiol, ring nitrogen) and electrophilic (C5-Cl) centers makes 5-Chlorothiazole-2-thiol an excellent precursor for constructing more elaborate heterocyclic frameworks, including fused-ring systems and polycycles.

A prominent application of 2-mercaptothiazole (B1225461) derivatives is in the synthesis of fused heterocyclic systems. The reaction of the 2-thiol group with bifunctional electrophiles is a common and efficient strategy for building a new ring onto the thiazole core. The thiol group acts as the initial nucleophile, attacking one electrophilic center, followed by an intramolecular cyclization where the thiazole ring nitrogen (N3) attacks the second electrophilic center.

A classic example of this strategy is the synthesis of the thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole scaffold. This is typically achieved by reacting a 2-mercaptothiazole with an α-haloketone. The reaction proceeds via initial S-alkylation to form a thioether intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the fused bicyclic system. researchgate.netresearchgate.nettandfonline.com In the case of 5-Chlorothiazole-2-thiol, the resulting thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole would retain the chlorine atom, offering a site for further functionalization. Similarly, reactions with other dielectrophiles can lead to a variety of other fused systems, such as thiazolo[3,2-a]pyrimidines. mdpi.comnih.gov

Beyond simple bicyclic systems, 5-Chlorothiazole-2-thiol can be employed in synthetic routes to construct more complex polycyclic architectures. These syntheses often involve multi-step sequences or one-pot multi-component reactions that build upon the thiazole core. For instance, a fused pyranothiazole system can be synthesized through a Michael addition of the thiazolidinone (a related tautomer) active methylene (B1212753) group to activated double bonds of α-cinnamonitriles. purkh.com

Furthermore, the synthesis of tricyclic systems like benzo researchgate.netuomosul.edu.iqthiazolo[2,3-c] researchgate.netresearchgate.netresearchgate.nettriazoles often starts from precursors containing a mercapto group that undergoes oxidative cyclization. nih.gov By analogy, 5-Chlorothiazole-2-thiol could be incorporated into a larger fragment that is then induced to cyclize, forming a third ring. The presence of the chloro group provides a persistent reactive handle that can be used to append other rings or complex substituents at a later stage in the synthetic sequence, expanding the molecular diversity accessible from this building block.

Strategies for Ligand Design and Coordination Chemistry using Thiol-Containing Heterocycles

Heterocyclic compounds containing both nitrogen and sulfur atoms are of great interest in coordination chemistry due to their ability to act as versatile ligands for a wide range of metal ions. researchgate.netresearchgate.net The thiazole-2-thiol scaffold is particularly effective in this regard, offering multiple coordination sites.

Thiol-containing heterocycles like 5-Chlorothiazole-2-thiol are excellent candidates for ligand design. The molecule possesses both a soft donor atom (the sulfur of the thiol/thiolate) and a borderline hard donor atom (the sp²-hybridized ring nitrogen). nih.gov This hard/soft combination allows for selective binding to different types of metal centers. The thiol group can deprotonate to form a thiolate anion, which is a strong, anionic donor that forms stable bonds with many transition metals.

The most common coordination mode for thiazole-2-thiol derivatives is as a bidentate N,S-chelating ligand. Upon deprotonation of the thiol group, the resulting thiolate sulfur and the adjacent ring nitrogen (N3) can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation effect enhances the thermodynamic stability of the resulting metal complex. uomosul.edu.iqthescipub.com

Numerous studies have investigated the coordination behavior of thiazole-2-thiol and its derivatives with various transition metal ions. These ligands have been shown to form stable complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). uomosul.edu.iqthescipub.com The geometry of the resulting complexes depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Common geometries include tetrahedral, square planar, and octahedral. uomosul.edu.iqthescipub.com

For example, 2-acetamidothiazole (B125242) has been shown to act as a bidentate ligand, coordinating through the thiazole ring nitrogen and the amide nitrogen or carbonyl oxygen to form complexes like [ML₂Cl₂] (where M = Mn²⁺, Zn²⁺). uomosul.edu.iq In related benzothiazole-2-thiol systems, the ligand coordinates as a bidentate N,S donor after deprotonation of the thiol group. thescipub.com It is anticipated that 5-Chlorothiazole-2-thiol would exhibit similar coordination behavior, acting primarily as an anionic bidentate N,S-chelating ligand to form stable complexes. The electron-withdrawing nature of the chlorine atom at the C5 position may subtly influence the electron density on the thiazole ring and the donor strength of the nitrogen and sulfur atoms, potentially modulating the stability and reactivity of the resulting metal complexes.

Table 2: Coordination Behavior of Thiazole-2-thiol Analogues This table summarizes typical coordination modes and resulting complex geometries observed for ligands structurally related to 5-Chlorothiazole-2-thiol, providing a basis for predicting its behavior in metal complexation.

| Ligand Type | Metal Ion(s) | Donor Atoms | Coordination Mode | Typical Geometry |

| 2-Acetamidobenzothiazole | Co(II), Mn(II), Zn(II) | N(thiazole), O(carbonyl) | Bidentate Chelate | Octahedral |

| 2-Thioacetic acid benzothiazole (B30560) | Ni(II), Cu(II), Zn(II) | N(thiazole), S(thiolate) | Bidentate Chelate | Tetrahedral, Square Planar |

| 2-Mercaptobenzothiazole | Cd(II) | N(thiazole), S(thiolate) | Bidentate Chelate | Octahedral |

| 5-N-Arylaminothiazoles | Ni(II), Zn(II) | N(thiazole), N(pyridyl) | Bidentate Chelate | Dinuclear (bridged) |

Application in Material Science Precursors

5-Chlorothiazole-2-thiol and its derivatives are emerging as important synthetic building blocks in the field of material science, particularly in the development of advanced organic electronic materials. The incorporation of the chlorinated thiazole moiety into polymer backbones allows for the fine-tuning of their electronic and physical properties, making them suitable for applications such as organic solar cells.

The presence of the chlorine atom and the thiazole ring's sulfur and nitrogen atoms introduces several advantageous characteristics to the resulting materials. Notably, the electron-withdrawing nature of the chlorinated thiazole unit can effectively lower the Highest Occupied Molecular Orbital (HOMO) energy levels of the polymer. This is a crucial factor in the design of donor-acceptor polymers for organic photovoltaics, as it influences the open-circuit voltage of the solar cell.

Furthermore, non-covalent intramolecular interactions, such as those between the sulfur of the thiazole ring and adjacent atoms (S–N and Cl–S), play a significant role in dictating the conformation of the polymer chain. These interactions can promote a more planar backbone structure, which in turn facilitates better intermolecular π-π stacking and enhances charge delocalization. chinesechemsoc.org Improved planarity and stacking are directly linked to higher charge carrier mobility, a key parameter for efficient charge transport in electronic devices. chinesechemsoc.org

Recent research has demonstrated the successful synthesis of novel donor-acceptor alternating polymers for high-efficiency organic solar cells using a commercially available chlorinated thiazole as the acceptor (A) unit. chinesechemsoc.org In these studies, chlorinated thiazole units were combined with chlorinated benzodithiophene donor (D) units to create a series of polymers. The resulting polymers exhibited desirable energy levels, crystallinity, and charge transport properties. chinesechemsoc.org

The strategic use of chlorinated thiazole precursors offers a pathway to develop low-cost and high-performance polymer donors for next-generation organic electronics. The ability to systematically modify the degree of chlorination provides a tool for the precise tuning of the material's properties to optimize device performance.

| Polymer ID | Donor Unit | Acceptor Unit | Key Properties | Application |

| PJ-1 | Chlorinated Benzodithiophene | Chlorinated Thiazole | Appropriate energy levels, good crystallinity, enhanced charge transport | High-efficiency binary and ternary organic solar cells |

| PJ-2 | Chlorinated Benzodithiophene | Chlorinated Thiazole | Varied electronic properties based on chlorination pattern | Study of structure-property relationships in organic solar cells |

| PJ-3 | Chlorinated Benzodithiophene | Chlorinated Thiazole | Tunable HOMO energy levels | Optimization of polymer donors for organic photovoltaics |

Emerging Research Directions and Future Perspectives in 5 Chlorothiazole 2 Thiol Chemistry

Integration with Flow Chemistry and Automation in Thiazole (B1198619) Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of thiazole derivatives, including 5-Chlorothiazole-2-thiol, is increasingly benefiting from this integration.

Flow chemistry utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved purity, and shorter reaction times compared to batch methods. nih.govakjournals.com For the synthesis of the thiazole ring, a key step in producing 5-Chlorothiazole-2-thiol, flow chemistry can safely handle reactive intermediates and exothermic reactions. For instance, the Hantzsch thiazole synthesis, a classical method involving the condensation of thioamides with α-haloketones, can be seamlessly adapted to a continuous flow process. nih.gov

Automation, when coupled with flow chemistry, allows for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. An automated multistep continuous flow synthesis has been reported for producing highly functionalized thiazoles in minutes, a process that would take hours or days using conventional batch chemistry. akjournals.com Such systems can sequentially perform multiple reaction steps—like heterocycle formation, deprotection, and further functionalization—without isolating intermediates, significantly streamlining the production of complex molecules derived from a 5-Chlorothiazole-2-thiol core. nih.govakjournals.com A patent for the continuous production of a related compound, 2-chloro-5-chloromethylthiazole, highlights the industrial interest in moving away from batch processes to enhance safety and productivity. google.com

| Parameter | Batch Processing | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours akjournals.com |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Lower, especially with exothermic reactions or hazardous reagents | Higher, small reaction volumes minimize risk researchgate.net |

| Scalability | Difficult, requires process re-optimization | Straightforward, "scaling-out" by running reactors in parallel |

| Process Control | Limited control over mixing and temperature gradients | Precise control over stoichiometry, mixing, and residence time nih.gov |